molecular formula C19H19N3O5S2 B2740184 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 922055-09-2

2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2740184
CAS No.: 922055-09-2
M. Wt: 433.5
InChI Key: PHITVLJOYSRJPF-UHFFFAOYSA-N
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Description

The compound 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide is a small-molecule acetamide derivative featuring a benzenesulfonamido-substituted thiazole core and a 2,4-dimethoxyphenyl group. Its molecular formula is inferred as C₁₉H₁₉N₃O₅S₂, with a molecular weight of approximately 433.5 g/mol.

Properties

IUPAC Name

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c1-26-14-8-9-16(17(11-14)27-2)21-18(23)10-13-12-28-19(20-13)22-29(24,25)15-6-4-3-5-7-15/h3-9,11-12H,10H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHITVLJOYSRJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Sulfonamide Formation: The phenylsulfonamido group is introduced by reacting the thiazole derivative with phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Acetamide Formation: The final step involves the acylation of the thiazole derivative with 2,4-dimethoxyphenylacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition or activation of these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Hydrogen Bonding and Crystal Packing

  • The 2,4-dimethoxyphenyl group may sterically hinder planar arrangements, affecting crystallinity .
  • Mirabegron (MBG): The amino-thiazole group participates in hydrogen bonding, while the hydroxy-phenylethyl side chain introduces conformational flexibility, critical for receptor binding .
  • Dichlorophenyl Analogues: Chlorine substituents create steric repulsion, leading to non-planar amide groups (dihedral angles ~80°) and unique crystal packing .

Pharmacological Implications

  • Kinase Inhibition : The thiazole-sulfonamido scaffold in the target compound resembles CK1 inhibitors (e.g., 2-((3-(2,4-dimethoxyphenyl)-4-oxopyrimidin-2-yl)thio)-N-(6-trifluoromethylbenzothiazol-2-yl)acetamide in ), where sulfonamido groups enhance binding to ATP pockets.
  • β3-Adrenergic Agonism: MBG’s amino-thiazole core is essential for β3 receptor activation, whereas the target compound’s sulfonamido group may redirect selectivity toward other targets .
  • Antimicrobial Potential: Dichlorophenyl acetamides () exhibit structural similarity to penicillin derivatives, suggesting the target compound could be explored for antibacterial activity .

Biological Activity

The compound 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide is a member of the thiazole derivative family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C19H22N3O3SC_{19}H_{22}N_{3}O_{3}S with a molecular weight of approximately 378.52 g/mol. The structure includes a thiazole ring, a benzenesulfonamide group, and a dimethoxyphenyl acetamide moiety. This unique combination of functional groups is believed to contribute to its biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfonamide group mimics natural substrates and can inhibit enzymes such as carbonic anhydrase (CA). Studies have shown that derivatives exhibit significant selectivity for CA IX over CA II, with IC50 values ranging from 10.93 to 25.06 nM for CA IX and 1.55 to 3.92 µM for CA II .
  • Antimicrobial Activity : Several studies have demonstrated the antimicrobial properties of thiazole derivatives. For example, compounds similar to this one have shown effective inhibition against various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MIC) reported as low as 6.28 mg/mL .
  • Anticancer Potential : The compound has been investigated for its ability to induce apoptosis in cancer cell lines such as MDA-MB-231. Notably, one study indicated a significant increase in annexin V-FITC positive cells by 22-fold compared to control .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionIC50 against CA IX: 10.93–25.06 nM
AntimicrobialMIC against E. coli: 6.72 mg/mL
AnticancerInduced apoptosis in MDA-MB-231 (22-fold)
Anti-inflammatoryInhibition of carrageenan-induced edema

Case Studies

  • Enzyme Selectivity : A study focused on the selectivity of benzenesulfonamide derivatives towards carbonic anhydrases demonstrated that specific modifications in the thiazole structure could enhance selectivity and potency against CA IX, making it a potential therapeutic target for hypoxic tumors .
  • Antimicrobial Efficacy : Another research evaluated the antimicrobial activity of various sulfonamide derivatives, revealing that specific structural features significantly influenced their effectiveness against pathogenic bacteria. The most potent compounds were those with electron-donating groups on the aromatic rings .
  • Apoptosis Induction : A detailed investigation into the anticancer properties highlighted that certain derivatives could effectively induce apoptosis through mitochondrial pathways, suggesting their potential use in cancer therapy .

Table 2: Comparison of Biological Activities

Compound NameEnzyme Inhibition (IC50)Antimicrobial Activity (MIC)Anticancer Activity (Apoptosis Induction)
2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamideCA IX: 10.93–25.06 nME. coli: 6.72 mg/mLSignificant (22-fold increase)
Similar Thiazole DerivativeCA IX: VariesS. aureus: MIC < 6 mg/mLModerate
Other Benzenesulfonamide DerivativeCA II: Higher IC50VariesLow

Q & A

Q. What are the recommended synthetic routes for 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, starting with the formation of the thiazole core followed by sulfonylation and acetamide coupling. Key steps include:
  • Step 1 : Condensation of 2-aminothiazole derivatives with benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfonamide group .
  • Step 2 : Coupling the sulfonamido-thiazole intermediate with 2,4-dimethoxyphenylacetic acid using carbodiimide-based coupling agents (e.g., EDC/HCl) in anhydrous DMF .
  • Optimization : Control reaction temperature (0–5°C during sulfonylation; room temperature for coupling), and monitor purity via TLC or HPLC .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substituent positions, particularly the thiazole protons (δ 6.8–7.2 ppm) and methoxy groups (δ 3.8–4.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (HRMS) : Verify molecular weight accuracy (e.g., [M+H]+^+ at m/z 460.12) .

Q. How should researchers handle stability and storage considerations for this compound?

  • Methodological Answer :
  • Stability : The compound is light-sensitive; store in amber vials at –20°C under inert gas (argon or nitrogen). Stability is maintained at pH 6–8 but degrades under strongly acidic/basic conditions .
  • Handling : Use gloveboxes for air-sensitive steps and avoid prolonged exposure to moisture .

Advanced Research Questions

Q. What strategies can resolve contradictory bioactivity data in enzyme inhibition assays involving this compound?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, enzyme isoforms). Address this by:
  • Replicating assays : Test against purified enzyme isoforms (e.g., α-glucosidase vs. acetylcholinesterase) under standardized buffer conditions (pH 7.4, 37°C) .
  • Kinetic studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .

Q. How does the compound’s molecular conformation influence its interaction with biological targets?

  • Methodological Answer :
  • X-ray crystallography : Determine crystal structure to analyze dihedral angles between the thiazole and dimethoxyphenyl groups, which affect binding pocket accessibility .
  • Docking simulations : Use software like AutoDock Vina to model interactions with targets (e.g., carbonic anhydrase IX), focusing on hydrogen bonds between sulfonamide and active-site zinc ions .

Q. What are the limitations of current synthetic methods, and how can scalability be improved?

  • Methodological Answer :
  • Limitations : Low yields (~40%) in sulfonylation steps due to steric hindrance from the thiazole ring .
  • Scalability : Optimize solvent systems (switch to THF/water biphasic mixtures) and employ flow chemistry for continuous processing of intermediates .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in vitro?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Waste disposal : Collect organic waste in halogen-resistant containers and incinerate via certified hazardous waste services .

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